6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

CYP26A1 inhibition Retinoic acid metabolism Cytochrome P450 selectivity

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 917252-78-9) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a 4-methylphenyl substituent at position 2 and a methoxycarbonyl group at position 6. The compound exhibits potent and selective inhibition of cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for retinoic acid catabolism, with an IC50 of 13 nM in human MCF7 cell microsomes.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 917252-78-9
Cat. No. B029165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine
CAS917252-78-9
Synonyms2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic Acid Methyl Ester; 
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC
InChIInChI=1S/C16H14N2O2/c1-11-3-5-12(6-4-11)14-10-18-9-13(16(19)20-2)7-8-15(18)17-14/h3-10H,1-2H3
InChIKeyGGBGKTKRISZKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 917252-78-9): A Selective CYP26A1 Inhibitor and Versatile Zolpidem Intermediate for Medicinal Chemistry Research


6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 917252-78-9) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core with a 4-methylphenyl substituent at position 2 and a methoxycarbonyl group at position 6 . The compound exhibits potent and selective inhibition of cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for retinoic acid catabolism, with an IC50 of 13 nM in human MCF7 cell microsomes [1]. This scaffold also serves as a key intermediate in the synthesis of zolpidem metabolites and related imidazopyridine derivatives, making it valuable for both target-specific inhibitor development and analytical reference standard applications [2].

Why Substitution with Other Imidazo[1,2-a]pyridine Derivatives Fails: Evidence-Based Differentiation of CAS 917252-78-9 for Targeted CYP26A1 Research


Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substitution patterns at the 2- and 6-positions [1]. Generic substitution with structurally similar analogs fails because even minor modifications—such as replacing the 6-methoxycarbonyl group with a methyl or carboxylic acid moiety, or altering the 4-methylphenyl substituent—can drastically shift target selectivity and potency [2]. For instance, while this compound demonstrates potent CYP26A1 inhibition (IC50 = 13 nM), closely related analogs show either substantially weaker CYP26A1 activity or altered selectivity profiles across other CYP isoforms [3]. In the context of zolpidem metabolite synthesis, the precise 6-methoxycarbonyl substitution pattern is essential for downstream derivatization; alternative intermediates cannot yield the identical analytical reference standard or metabolic tracer [4].

Quantitative Differentiation of 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 917252-78-9) Against Key Comparators


CYP26A1 Inhibitory Potency: 41-Fold Improvement Over Ketoconazole and Distinct Selectivity Profile Versus In-Class Analogs

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine inhibits CYP26A1 with an IC50 of 13 nM [1], representing a 41-fold potency improvement over the clinical comparator ketoconazole (IC50 = 530 nM) [2]. Within the imidazo[1,2-a]pyridine class, this compound exhibits a distinct selectivity window: it is 100-fold selective for CYP26A1 over CYP2D6 (IC50 = 1,300 nM) and 323-fold selective over CYP2C19 (IC50 = 4,200 nM) [3]. Notably, another imidazo[1,2-a]pyridine derivative (BDBM50401161) shows substantially weaker CYP26A1 inhibition (IC50 = 1,000 nM), while a more potent analog (BDBM50353578, IC50 = 0.35 nM) demonstrates a different selectivity profile [4].

CYP26A1 inhibition Retinoic acid metabolism Cytochrome P450 selectivity Cancer biomarker research

CYP Isoform Selectivity Profile: Quantitative Comparison with Structurally Related Imidazo[1,2-a]pyridine Derivatives

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine demonstrates a CYP inhibition selectivity ratio (CYP2D6 IC50 / CYP26A1 IC50) of 100 (1,300 nM / 13 nM) and a CYP2C19/CYP26A1 ratio of 323 (4,200 nM / 13 nM) [1]. This selectivity profile differs markedly from other imidazo[1,2-a]pyridine-based CYP26A1 inhibitors. The more potent analog BDBM50353578 (CYP26A1 IC50 = 0.35 nM) exhibits a different selectivity fingerprint, while the less potent analog BDBM50401161 (CYP26A1 IC50 = 1,000 nM) shows reduced discrimination between CYP isoforms [2]. The 4-methylphenyl substitution at position 2 and methoxycarbonyl group at position 6 are critical structural determinants of this balanced potency-selectivity profile [3].

CYP selectivity Drug-drug interaction potential Lead optimization SAR studies

Synthetic Utility as Zolpidem Metabolite Intermediate: Structural Uniqueness Versus Alternative Imidazopyridine Building Blocks

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a validated intermediate for the preparation of zolpidem metabolites, specifically zolpidem 6-carboxylic acid methyl ester derivatives [1]. The 6-methoxycarbonyl group enables direct conversion to the corresponding carboxylic acid or amide metabolites via controlled hydrolysis or amidation, respectively [2]. In contrast, the 6-methyl analog (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, CAS 88965-19-9) lacks this synthetic handle and cannot be directly transformed into 6-position oxidized metabolites without harsh oxidation conditions that compromise yield and purity [3]. Similarly, the 6-carboxylic acid derivative (CAS 1051397-25-1) requires esterification before further derivatization, introducing an additional synthetic step .

Zolpidem metabolites Analytical reference standards Forensic toxicology Pharmaceutical impurity profiling

Physicochemical Properties and Purity Specifications: Vendor-Qualified Data Supporting Reproducible Research

Commercially available 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine is supplied with a minimum purity of 95% as verified by HPLC . The compound has a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol, with the InChI Key GGBGKTKRISZKAC-UHFFFAOYSA-N enabling unambiguous structural identification . In contrast, alternative intermediates such as the 6-methyl analog are often supplied at lower purity grades (typically 90-95%) due to synthetic challenges in purification, and the 6-carboxylic acid derivative may contain residual ester impurities from incomplete hydrolysis [1]. The consistent vendor specifications for CAS 917252-78-9 ensure batch-to-batch reproducibility, a critical factor for SAR studies where impurity-driven variability can confound biological activity interpretations.

Quality control Reproducibility Analytical chemistry Compound procurement

Optimal Application Scenarios for 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 917252-78-9) Based on Verified Differentiation Evidence


CYP26A1 Chemical Probe Development for Retinoic Acid Signaling Studies

Utilize CAS 917252-78-9 as a moderately potent (IC50 = 13 nM) and highly selective (>100-fold over CYP2D6/CYP2C19) CYP26A1 inhibitor for investigating retinoic acid metabolism in cancer cell lines, stem cell differentiation, and developmental biology models [1]. The selectivity window minimizes confounding off-target CYP effects, enabling clearer mechanistic interpretation compared to non-selective inhibitors like ketoconazole (IC50 = 530 nM, broad CYP inhibition) [2].

Zolpidem Metabolite Reference Standard Synthesis and Impurity Profiling

Employ this compound as a key intermediate for the efficient synthesis of zolpidem 6-carboxylic acid and related amide metabolites [1]. The pre-installed 6-methoxycarbonyl group enables direct conversion to oxidized metabolites in fewer synthetic steps than alternative intermediates such as the 6-methyl analog, supporting cost-effective production of high-purity analytical reference standards for pharmaceutical quality control, forensic toxicology, and regulatory impurity profiling [2].

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine-Based CYP26A1 Inhibitors

Incorporate CAS 917252-78-9 into SAR campaigns exploring the impact of 2-aryl and 6-ester substituents on CYP26A1 potency and selectivity [1]. The quantitative data (CYP26A1 IC50 = 13 nM; CYP2D6 IC50 = 1,300 nM; CYP2C19 IC50 = 4,200 nM) provide a benchmark for comparing the effects of structural modifications, enabling rational optimization toward more potent and selective inhibitors for potential therapeutic applications in cancer and dermatological disorders [2].

CYP Inhibition Panel Screening as a Reference Compound

Use this compound as a characterized reference standard in CYP inhibition screening panels to validate assay performance and establish inter-assay consistency [1]. Its well-defined inhibition profile across CYP26A1, CYP2D6, and CYP2C19 (with IC50 values of 13 nM, 1,300 nM, and 4,200 nM, respectively) provides a reliable benchmark for assessing the selectivity of novel chemical entities and identifying potential drug-drug interaction liabilities early in the drug discovery process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.